molecular formula C11H9NO3 B13582950 2-Hydroxy-2-(3-quinolyl)acetic Acid

2-Hydroxy-2-(3-quinolyl)acetic Acid

Cat. No.: B13582950
M. Wt: 203.19 g/mol
InChI Key: XUHGIGRGTNBAMR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(quinolin-3-yl)acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities This compound features a quinoline ring system, which is an aromatic nitrogen-containing heterocycle, and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(quinolin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of quinoline-3-carboxaldehyde with glyoxylic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of 2-hydroxy-2-(quinolin-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(quinolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(quinolin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Quinoline derivatives, including 2-hydroxy-2-(quinolin-3-yl)acetic acid, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(quinolin-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular signaling pathways. The hydroxyacetic acid moiety can also chelate metal ions, affecting metalloprotein functions .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Lacks the acetic acid moiety but shares the quinoline ring system.

    Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of the hydroxyacetic acid moiety.

    4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4-position.

Uniqueness

2-Hydroxy-2-(quinolin-3-yl)acetic acid is unique due to the presence of both the hydroxy and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-hydroxy-2-quinolin-3-ylacetic acid

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-7-3-1-2-4-9(7)12-6-8/h1-6,10,13H,(H,14,15)

InChI Key

XUHGIGRGTNBAMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)O

Origin of Product

United States

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